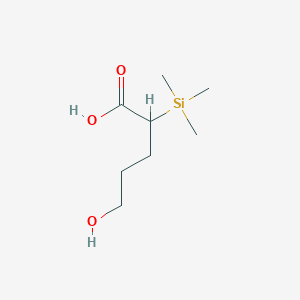

5-Hydroxy-2-(trimethylsilyl)pentanoic acid

Descripción

5-Hydroxy-2-(trimethylsilyl)pentanoic acid is a synthetic carboxylic acid derivative characterized by a hydroxyl group at the C5 position and a trimethylsilyl (TMS) moiety at the C2 position. This structural configuration confers unique physicochemical properties, including enhanced hydrophobicity compared to unmodified pentanoic acid.

Propiedades

Número CAS |

1001198-62-4 |

|---|---|

Fórmula molecular |

C8H18O3Si |

Peso molecular |

190.31 g/mol |

Nombre IUPAC |

5-hydroxy-2-trimethylsilylpentanoic acid |

InChI |

InChI=1S/C8H18O3Si/c1-12(2,3)7(8(10)11)5-4-6-9/h7,9H,4-6H2,1-3H3,(H,10,11) |

Clave InChI |

IKFCXCVHSFIAIN-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)C(CCCO)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 5-hidroxi-2-(trimetilsilil)pentanoico generalmente implica la introducción de los grupos hidroxilo y trimetilsililo en la columna vertebral del ácido pentanoico. Un método común es la sililación del ácido 5-hidroxivalérico utilizando cloruro de trimetilsililo en presencia de una base como la piridina. La reacción generalmente se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éter de sililo.

Métodos de producción industrial

La producción industrial de ácido 5-hidroxi-2-(trimetilsilil)pentanoico puede implicar rutas sintéticas similares pero a mayor escala. El proceso incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación como la destilación o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 5-hidroxi-2-(trimetilsilil)pentanoico puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.

Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.

Sustitución: El grupo trimetilsililo se puede reemplazar por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.

Reducción: El hidruro de aluminio y litio o el borohidruro de sodio son agentes reductores comunes.

Sustitución: Se pueden utilizar nucleófilos como haluros o aminas en presencia de un catalizador o en condiciones básicas.

Principales productos formados

Oxidación: Formación de ácido 5-oxo-2-(trimetilsilil)pentanoico o ácido 5-carboxi-2-(trimetilsilil)pentanoico.

Reducción: Formación de 5-hidroxi-2-(trimetilsilil)pentanol.

Sustitución: Formación de varios ácidos pentanoicos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Biological Activities

1. Antinociceptive and Anti-inflammatory Effects

Recent studies have indicated that compounds similar to 5-hydroxy-2-(trimethylsilyl)pentanoic acid exhibit antinociceptive (pain-relieving) and anti-inflammatory properties. For instance, a patent-pending ointment containing plant extracts demonstrated significant antinociceptive effects in preclinical studies involving mice . This suggests that derivatives of this compound could be explored for pain management therapies.

2. Antitumoral Properties

Research has shown that structurally related compounds, including 5-hydroxy-2H-pyrrol-2-ones, possess antitumoral properties. These compounds were evaluated for their efficacy against breast cancer cells, indicating a potential pathway for developing cancer therapeutics based on the structural framework of 5-hydroxy-2-(trimethylsilyl)pentanoic acid .

Therapeutic Applications

1. Drug Development

The unique structural characteristics of 5-hydroxy-2-(trimethylsilyl)pentanoic acid make it a candidate for drug development in various therapeutic areas, particularly in addressing conditions such as chronic pain and cancer. Its ability to modulate biological pathways can lead to the creation of novel pharmacological agents.

2. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its trimethylsilyl group enhances solubility and stability, making it suitable for further chemical modifications .

Case Studies

Mecanismo De Acción

El mecanismo de acción del ácido 5-hidroxi-2-(trimetilsilil)pentanoico involucra su interacción con objetivos moleculares como enzimas y receptores. Los grupos hidroxilo y trimetilsililo pueden participar en enlaces de hidrógeno e interacciones hidrofóbicas, respectivamente, influyendo en la afinidad de unión y la especificidad del compuesto. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

Pentanoic Acid Derivatives

- Pentanoic Acid (Valeric Acid): Lacks the TMS and hydroxyl groups. It is a straight-chain carboxylic acid with a molecular weight of 102.13 g/mol, widely studied for its role in flavor chemistry and microbial metabolism .

- Hexanoic Acid (Caproic Acid): A six-carbon analogue with higher hydrophobicity (MW 116.16 g/mol) and lower vapor pressure compared to pentanoic acid, commonly found in dairy products and fermented foods .

- 3-Methylbutanoic Acid (Isovaleric Acid): A branched-chain isomer with a pungent odor, prominent in sourdough fermentation and sweat .

Silylated Derivatives

- 4-Methyl-2-[(trimethylsilyl)oxy]pentanoic Acid Trimethylsilyl Ester (CAS 54890-08-3): Features a TMS-protected hydroxyl group and ester functionality. Its increased molecular weight (233.26 g/mol) and hydrophobicity suggest reduced volatility compared to unmodified acids .

- 5-Hydroxy-2-[(phenylmethoxy)imino]pentanoic Acid Trimethylsilyl Ester: A structurally complex derivative identified in S. trifolia extracts via GC-MS, highlighting the role of silylation in analytical chemistry for stabilizing volatile compounds .

Physicochemical Properties

*Estimated based on structural analogy.

Key Observations:

- Hydrophobicity: The TMS group significantly increases hydrophobicity, reducing water solubility and altering partition coefficients compared to non-silylated acids.

- Volatility: Silylation typically reduces vapor pressure, as seen in TMS-protected esters . This contrasts with volatile short-chain acids like pentanoic acid, which dissipate rapidly in headspace analyses .

- Stability: Silylated compounds may exhibit resistance to oxidation and hydrolysis, though decomposition under strong oxidizers can produce CO, CO₂, or NOx .

Actividad Biológica

5-Hydroxy-2-(trimethylsilyl)pentanoic acid (5-H-TMS-pentanoic acid) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

5-Hydroxy-2-(trimethylsilyl)pentanoic acid is classified as a hydroxy fatty acid, characterized by the presence of a hydroxyl group on the pentanoic acid chain. The trimethylsilyl (TMS) group enhances its stability and solubility in organic solvents, facilitating its use in various biochemical assays and studies.

Enzymatic Interactions

The biological activity of 5-H-TMS-pentanoic acid is significantly influenced by its interactions with various enzymes. Key enzymes involved include:

These enzymes play crucial roles in the metabolism and detoxification processes associated with 5-H-TMS-pentanoic acid.

Antioxidant Properties

Research indicates that 5-H-TMS-pentanoic acid exhibits notable antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that 5-H-TMS-pentanoic acid possesses antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and disrupting bacterial cell membranes. The compound's mechanism of action involves interference with bacterial metabolic pathways, leading to cell death.

Therapeutic Potential

The compound's biological activities suggest potential therapeutic applications:

- Cancer Treatment : Preliminary studies indicate that 5-H-TMS-pentanoic acid may induce apoptosis in cancer cells through mechanisms involving p53 activation. This suggests a role in cancer therapy by targeting tumor cells selectively .

- Neuroprotective Effects : Its antioxidant properties may contribute to neuroprotection, offering a potential strategy for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-H-TMS-pentanoic acid:

- Cell Viability Assay : A study using MTT assays demonstrated that treatment with varying concentrations of 5-H-TMS-pentanoic acid resulted in significant reductions in cell viability in cultured cancer cells, indicating its potential as an anticancer agent .

- Antimicrobial Testing : In vitro tests showed that 5-H-TMS-pentanoic acid effectively inhibited the growth of Gram-positive bacteria like Staphylococcus aureus more than Gram-negative bacteria, highlighting its selective antimicrobial action .

- Metabolic Profiling : Metabolic studies have identified the compound's influence on metabolic pathways, suggesting alterations in lipid metabolism and energy production when administered to model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.